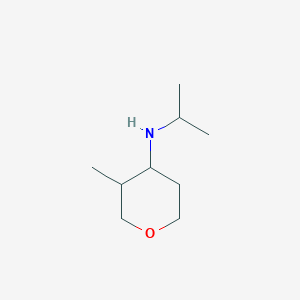
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C9H19NO It contains a six-membered ring with an ether linkage and a secondary amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the isopropyl and methyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diol, under acidic conditions to form the tetrahydropyran ring. Subsequent alkylation reactions introduce the isopropyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isopropyl-3-methyltetrahydro-2H-pyran-4-one, while substitution reactions can produce various N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets through its amine group. This can include binding to enzymes or receptors, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
N-isopropyl-3-methyltetrahydro-2H-pyran-4-one: Similar structure but with a ketone group instead of an amine.
N-methyl-3-methyltetrahydro-2H-pyran-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-isopropyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-methyl-N-propan-2-yloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-9-4-5-11-6-8(9)3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
BPJMAAFYTJNFIA-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCC1NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















